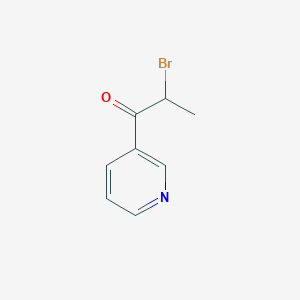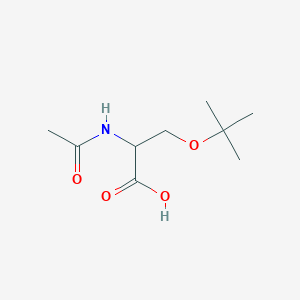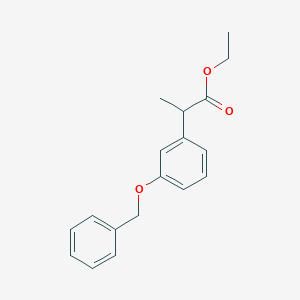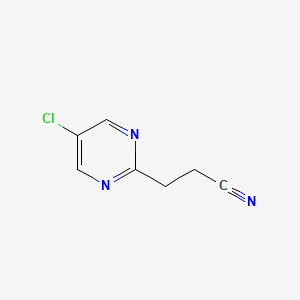
3-(5-Chloropyrimidin-2-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloropyrimidin-2-yl)propanenitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyrimidin-2-yl)propanenitrile typically involves the reaction of 5-chloropyrimidine with a suitable nitrile compound. One common method is the reaction of 5-chloropyrimidine with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-(5-Chloropyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oximes or amides depending on the specific oxidizing agent used.
科学研究应用
3-(5-Chloropyrimidin-2-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.
Agriculture: Pyrimidine derivatives are used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with nucleic acids, affecting DNA or RNA synthesis and function.
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but different biological properties.
5-Bromopyrimidine: Another halogenated pyrimidine with distinct chemical and biological activities.
3-(2-Chloropyrimidin-5-yl)propanenitrile: A structural isomer with different substitution patterns on the pyrimidine ring.
Uniqueness
3-(5-Chloropyrimidin-2-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
属性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
3-(5-chloropyrimidin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-2H2 |
InChI 键 |
FEMJEAOGMJCHMB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=N1)CCC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



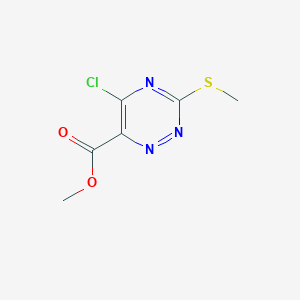
![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)

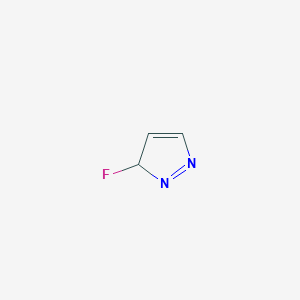
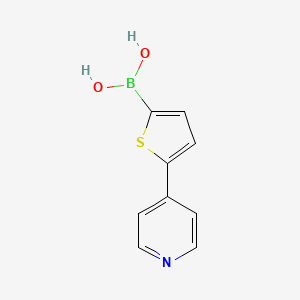
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
